N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide
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Description
“N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide” is a compound that belongs to the class of pyrazolo[3,4-b]pyridines . Pyrazolopyridines are nitrogen-containing heterocycles and are among the most important frameworks for the discovery of potent bioactive agents in pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of this compound involves a new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst . This method provided the desired products with moderate to good yields . The gram-scale synthesis of the major product was carried out with good yields (up to 80%) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include a sequential opening/closing cascade reaction . This approach presents several advantages, including room temperature conditions, short reaction time, and operational simplicity .Mechanism of Action
Target of Action
It’s known that similar compounds have been screened for hepatocyte growth inhibition , suggesting potential targets within hepatocytes.
Mode of Action
It’s known that the compound’s structure can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties .
Biochemical Pathways
It’s known that similar compounds have been screened for hepatocyte growth inhibition , suggesting potential impacts on cellular growth pathways.
Result of Action
Similar compounds have shown hepatocyte growth inhibition , suggesting potential antiproliferative effects.
Properties
IUPAC Name |
N-(1-butyl-7-methylpyrazolo[3,4-b]quinolin-3-yl)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O/c1-3-4-11-26-20-17(13-16-6-5-14(2)12-18(16)23-20)19(25-26)24-21(27)15-7-9-22-10-8-15/h5-10,12-13H,3-4,11H2,1-2H3,(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKTTUJZYRVMLCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(C=C3C=CC(=CC3=N2)C)C(=N1)NC(=O)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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